molecular formula C22H17Cl2NO5S B15028475 ethyl (5Z)-5-(3,5-dichloro-4-hydroxybenzylidene)-2-{[(4-methylphenyl)carbonyl]amino}-4-oxo-4,5-dihydrothiophene-3-carboxylate

ethyl (5Z)-5-(3,5-dichloro-4-hydroxybenzylidene)-2-{[(4-methylphenyl)carbonyl]amino}-4-oxo-4,5-dihydrothiophene-3-carboxylate

Cat. No.: B15028475
M. Wt: 478.3 g/mol
InChI Key: OUZKLADWHKLJEV-TVRHKFALSA-N
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Description

ETHYL (5Z)-5-[(3,5-DICHLORO-4-HYDROXYPHENYL)METHYLIDENE]-2-(4-METHYLBENZAMIDO)-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE is a synthetic organic compound known for its complex structure and potential applications in various scientific fields. This compound features a thiophene ring, a benzamide group, and a dichlorohydroxyphenyl moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL (5Z)-5-[(3,5-DICHLORO-4-HYDROXYPHENYL)METHYLIDENE]-2-(4-METHYLBENZAMIDO)-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the thiophene ring, followed by the introduction of the benzamide group and the dichlorohydroxyphenyl moiety. Key steps include:

    Formation of the Thiophene Ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.

    Attachment of the Benzamide Group: This step often involves amide bond formation using reagents like carbodiimides.

    Introduction of the Dichlorohydroxyphenyl Moiety: This can be done through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

ETHYL (5Z)-5-[(3,5-DICHLORO-4-HYDROXYPHENYL)METHYLIDENE]-2-(4-METHYLBENZAMIDO)-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

ETHYL (5Z)-5-[(3,5-DICHLORO-4-HYDROXYPHENYL)METHYLIDENE]-2-(4-METHYLBENZAMIDO)-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL (5Z)-5-[(3,5-DICHLORO-4-HYDROXYPHENYL)METHYLIDENE]-2-(4-METHYLBENZAMIDO)-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction pathways, metabolic pathways, and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    ETHYL (5Z)-5-[(3,5-DICHLORO-4-HYDROXYPHENYL)METHYLIDENE]-2-(4-METHYLBENZAMIDO)-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE: shares structural similarities with other thiophene-based compounds and benzamide derivatives.

Uniqueness

  • The unique combination of functional groups in ETHYL (5Z)-5-[(3,5-DICHLORO-4-HYDROXYPHENYL)METHYLIDENE]-2-(4-METHYLBENZAMIDO)-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE gives it distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

Molecular Formula

C22H17Cl2NO5S

Molecular Weight

478.3 g/mol

IUPAC Name

ethyl (5Z)-5-[(3,5-dichloro-4-hydroxyphenyl)methylidene]-4-hydroxy-2-(4-methylbenzoyl)iminothiophene-3-carboxylate

InChI

InChI=1S/C22H17Cl2NO5S/c1-3-30-22(29)17-19(27)16(10-12-8-14(23)18(26)15(24)9-12)31-21(17)25-20(28)13-6-4-11(2)5-7-13/h4-10,26-27H,3H2,1-2H3/b16-10-,25-21?

InChI Key

OUZKLADWHKLJEV-TVRHKFALSA-N

Isomeric SMILES

CCOC(=O)C1=C(/C(=C/C2=CC(=C(C(=C2)Cl)O)Cl)/SC1=NC(=O)C3=CC=C(C=C3)C)O

Canonical SMILES

CCOC(=O)C1=C(C(=CC2=CC(=C(C(=C2)Cl)O)Cl)SC1=NC(=O)C3=CC=C(C=C3)C)O

Origin of Product

United States

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